molecular formula C24H17ClN4O3 B13768714 4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide CAS No. 67990-06-1

4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide

Cat. No.: B13768714
CAS No.: 67990-06-1
M. Wt: 444.9 g/mol
InChI Key: KNGRMBNMWIOJAB-UHFFFAOYSA-N
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Description

4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide is a synthetic organic compound known for its vibrant color properties. It is commonly used as a pigment in various industrial applications due to its stability and resistance to light and heat .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves the diazotization of 5-(aminocarbonyl)-2-chloroaniline followed by coupling with 3-hydroxy-N-phenylnaphthalene-2-carboxamide. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the azo bond .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of the corresponding amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide is widely used in scientific research due to its unique properties:

Mechanism of Action

The compound exerts its effects primarily through its azo bond, which can undergo various chemical transformations. The molecular targets include enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include redox reactions and nucleophilic substitutions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide stands out due to its high stability and resistance to environmental factors. Its unique combination of functional groups allows for diverse chemical reactivity, making it a versatile compound in various applications .

Properties

CAS No.

67990-06-1

Molecular Formula

C24H17ClN4O3

Molecular Weight

444.9 g/mol

IUPAC Name

4-[(5-carbamoyl-2-chlorophenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C24H17ClN4O3/c25-19-11-10-15(23(26)31)13-20(19)28-29-21-17-9-5-4-6-14(17)12-18(22(21)30)24(32)27-16-7-2-1-3-8-16/h1-13,30H,(H2,26,31)(H,27,32)

InChI Key

KNGRMBNMWIOJAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)C(=O)N)Cl

Origin of Product

United States

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